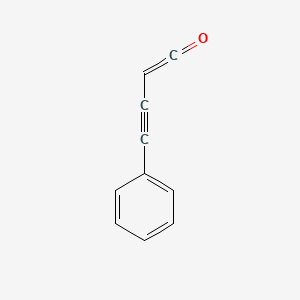
4-Phenylbut-1-en-3-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylbut-1-en-3-yn-1-one is an organic compound with the molecular formula C10H6O. It is a member of the ynone family, characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Phenylbut-1-en-3-yn-1-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with acrolein in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction yields the desired ynone through a conjugate addition-elimination mechanism .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylbut-1-en-3-yn-1-one undergoes various chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as amines and alcohols to form addition products.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Addition: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is a typical method.
Major Products Formed
Addition Products: Formation of alcohols, amines, or ethers.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkenes or alkanes.
Aplicaciones Científicas De Investigación
4-Phenylbut-1-en-3-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Phenylbut-1-en-3-yn-1-one involves its interaction with molecular targets through its reactive triple bond and carbonyl group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and structures. The pathways involved may include nucleophilic addition, electrophilic addition, and cycloaddition reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbut-3-yn-2-one: Another ynone with similar reactivity but different substitution pattern.
1-Phenylbut-1-en-3-yne: Shares the triple bond and phenyl group but differs in the position of the double bond.
Benzophenone: Contains a carbonyl group conjugated with two phenyl rings, offering different reactivity and applications.
Uniqueness
4-Phenylbut-1-en-3-yn-1-one is unique due to its specific structure, which combines a phenyl group, a triple bond, and a carbonyl group in a single molecule. This combination provides distinct reactivity and versatility in various chemical transformations, making it valuable in research and industrial applications .
Propiedades
Número CAS |
138541-71-6 |
|---|---|
Fórmula molecular |
C10H6O |
Peso molecular |
142.15 g/mol |
InChI |
InChI=1S/C10H6O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7H |
Clave InChI |
AOTPPEHJXBEIBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



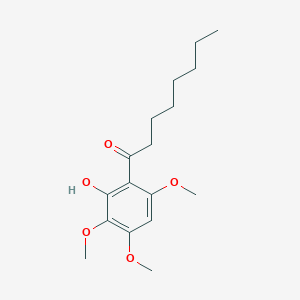


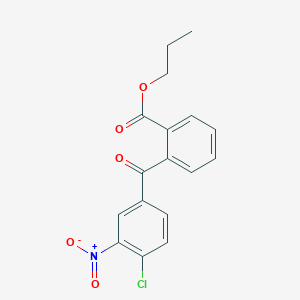



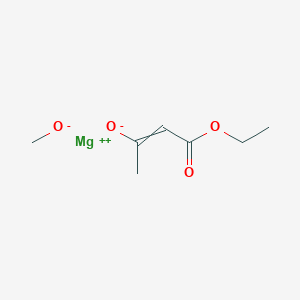
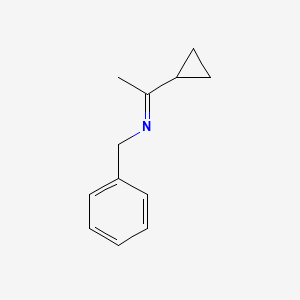
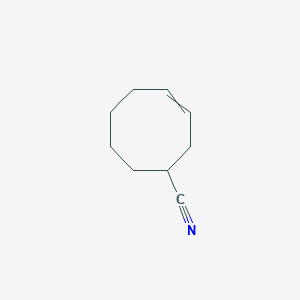


![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
